molecular formula C16H10Cl2N2O3 B1328199 3-(3,4-dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid CAS No. 1089342-78-8

3-(3,4-dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid

Cat. No.: B1328199
CAS No.: 1089342-78-8
M. Wt: 349.2 g/mol
InChI Key: ZWSXIHWMGFHQFF-UHFFFAOYSA-N
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Description

3-(3,4-dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that features a pyrido[1,2-a]pyrimidine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of dichlorobenzyl and carboxylic acid functional groups contributes to its unique chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

3-(3,4-dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell, leading to alterations in cellular functions. Additionally, the compound interacts with receptor proteins on the cell surface, modulating their activity and influencing downstream signaling cascades .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell proliferation, apoptosis, and differentiation. By modulating key signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, the compound can either promote or inhibit cell growth depending on the context . Furthermore, it affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of various genes involved in cell cycle regulation, apoptosis, and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme, thereby preventing substrate access . This binding can lead to a conformational change in the enzyme, rendering it inactive. Additionally, the compound can act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme activity . These interactions can lead to the activation or inhibition of various signaling pathways, ultimately influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular functions, including alterations in gene expression and metabolic activity . These effects are often dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound has been shown to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification and metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolism facilitates the compound’s excretion from the body. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it is also transported by specific carrier proteins . Once inside the cell, the compound can accumulate in certain organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is predominantly localized in the cytoplasm, but it can also be found in the nucleus and other organelles . Its localization is influenced by various factors, including the presence of targeting signals and post-translational modifications that direct it to specific compartments . This localization is essential for the compound’s interaction with its target enzymes and proteins, thereby influencing its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorobenzylamine with a suitable pyrimidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrido[1,2-a]pyrimidine ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrido[1,2-a]pyrimidine derivatives.

Scientific Research Applications

3-(3,4-dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrimidine derivatives, such as:

  • 4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid
  • 3-(2-chlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid
  • 3-(4-fluorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid

Uniqueness

The uniqueness of 3-(3,4-dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid lies in its dichlorobenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methyl]-4-oxopyrido[1,2-a]pyrimidine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O3/c17-12-3-1-9(6-13(12)18)5-11-7-19-14-4-2-10(16(22)23)8-20(14)15(11)21/h1-4,6-8H,5H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSXIHWMGFHQFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2=CN=C3C=CC(=CN3C2=O)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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